molecular formula C21H11Cl3O2 B2588693 6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one CAS No. 263364-77-8

6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one

Cat. No.: B2588693
CAS No.: 263364-77-8
M. Wt: 401.67
InChI Key: VCHCHYLMUHUDNN-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one is a synthetic chromen-2-one derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules known for their ability to interact with key biological targets, particularly kinase enzymes. Chromen-2-one core structures, especially when halogenated, have demonstrated potent inhibitory effects on cyclin-dependent kinases (CDKs) . CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is a hallmark of cancer; inhibiting them can lead to cell cycle arrest and apoptosis in tumor cells . The specific pattern of chlorine substituents on its structure is a key modulator of its electronic and steric properties, which can enhance biological activity and influence the compound's hydrophobicity and binding affinity . Researchers can utilize this compound as a lead structure or chemical probe to investigate pathways of cell proliferation and to develop new therapeutic agents for various cancers. Its structural features make it a valuable candidate for studying structure-activity relationships (SAR) in the design of multi-targeting anticancer drugs . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6,8-dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl3O2/c22-14-8-6-13(7-9-14)18-16-10-15(23)11-17(24)20(16)26-21(25)19(18)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHCHYLMUHUDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C(=CC(=C3)Cl)Cl)OC2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out between 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde and 4-chlorobenzaldehyde in the presence of a base such as anhydrous sodium acetate in acetic acid . The reaction conditions often include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: Chlorine atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with cellular processes such as signal transduction or gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one can be contextualized by comparing it to analogous coumarin derivatives. Below is a detailed analysis based on 3-(4-chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one (), a structurally related compound with available data.

Structural and Physicochemical Comparison

Property This compound 3-(4-chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one
Molecular Formula C21H11Cl3O2 C17H13ClO3
Molar Mass (g/mol) ~401.35* 300.74
Substituents 6-Cl, 8-Cl, 4-(4-Cl-phenyl), 3-phenyl 7-OCH3, 4-CH3, 3-(4-Cl-phenyl)
Key Functional Groups Three Cl atoms, two aryl rings Methoxy, methyl, and 4-Cl-phenyl groups

*Calculated based on molecular formula.

Functional Implications

The methoxy group in the analog () may improve solubility in polar solvents, whereas the higher chlorine content in the target compound could favor lipophilicity, impacting bioavailability or material applications.

Biological Activity :

  • Chlorinated coumarins are often associated with antimicrobial and antifungal properties due to their ability to disrupt cellular membranes or enzyme function. The target compound’s additional chlorine atoms might amplify such effects compared to the methyl- and methoxy-substituted analog .
  • The phenyl groups in both compounds could enhance π-π stacking interactions, relevant in drug-receptor binding or materials science.

Synthetic Complexity :

  • The presence of multiple chlorine substituents in the target compound may necessitate specialized halogenation protocols, whereas the methoxy and methyl groups in the analog () could simplify synthesis via standard alkylation or etherification methods .

Biological Activity

6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one is a synthetic compound belonging to the chromen-2-one class, notable for its potential biological activities. This article delves into its synthesis, biological properties, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple chlorine substitutions and aromatic rings. Its synthesis typically involves the Knoevenagel condensation reaction , where 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde reacts with 4-chlorobenzaldehyde in the presence of a base like anhydrous sodium acetate in acetic acid.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound shows significant antimicrobial activity against various pathogens.
  • Anticancer Activity : The compound has been evaluated for its antiproliferative effects on cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Antiproliferative Activity

A key study highlighted the compound's effectiveness in inhibiting cell proliferation at concentrations higher than 100 μg/mL. The specific antiproliferative activities were compared with other compounds, revealing that this compound outperformed several alternatives in terms of efficacy .

Table 1: Antiproliferative Activity of this compound

Concentration (μg/mL)Cell Viability (%)Inhibition (%)
508515
1007030
2005050

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Key Enzymes : It potentially inhibits enzymes critical for cell proliferation and survival.

Case Studies

Several case studies have documented the biological activities of this compound:

  • Study on Anticancer Effects : In vitro studies on breast cancer cell lines showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy : A comparative analysis against standard antibiotics revealed that the compound exhibited superior activity against resistant strains of bacteria.

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